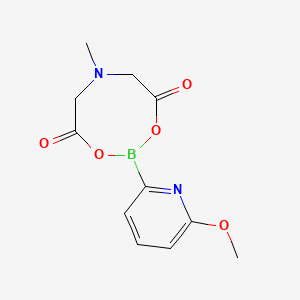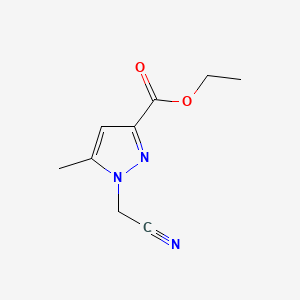
(4-Amino-6-methylpyrimidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Amino-6-methylpyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is also known as Toxopyrimidine . This compound plays a role as a metabolite in Saccharomyces cerevisiae (a species of yeast) and Escherichia coli (a type of bacteria) .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) . The compound has a topological polar surface area of 72 Ų .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 139.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Lactonization Catalysts : Derivatives of (4-Amino-6-methylpyrimidin-2-yl)methanol, such as 4,4′‐Bis(2‐amino‐6‐methylpyrimidyl) Disulfide, have been explored for their potential in inducing lactonization of ω-hydroxy acids. This synthesis approach could be advantageous for creating complex lactone structures, crucial in various pharmaceutical and agrochemical compounds (Albericio et al., 2001).
Supramolecular Cocrystal Formation : The interaction of 2-amino-4-chloro-6methylpyrimidine derivatives with 4-methylbenzoic acid has led to the formation of supramolecular cocrystals. These findings are significant for the development of novel materials with potential applications in drug delivery systems and materials science (Khalib et al., 2015).
Materials Science and Catalysis
Molecular Structure Analysis : Research on compounds like dimethyl-(4-trifluromethyl-6-methylpyrimidine-2-thionate)thallium(III) highlights the unique ligational modes of pyrimidine derivatives. Such studies are crucial for the development of new materials with potential applications in electronics and catalysis (Rodríguez et al., 2003).
Catalytic Applications : The synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from (6-methylpyridin-2-yl)methanol demonstrates the compound's utility in catalytic reactions. This work is pertinent for the development of catalysts in synthetic organic chemistry (Percino et al., 2005).
Propriétés
IUPAC Name |
(4-amino-6-methylpyrimidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(7)9-6(3-10)8-4/h2,10H,3H2,1H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZIUFUOBWPRAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B572708.png)